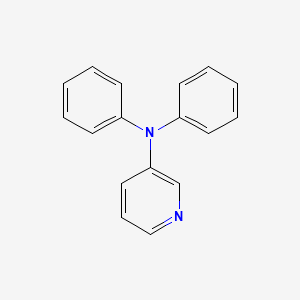

3-Pyridyldiphenylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N,N-diphenylpyridin-3-amine |

InChI |

InChI=1S/C17H14N2/c1-3-8-15(9-4-1)19(16-10-5-2-6-11-16)17-12-7-13-18-14-17/h1-14H |

InChI Key |

AEDRPZHBBXWBIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridyldiphenylamine and Its Derivatives

Approaches to N-Arylpyridylamines and Substituted Diarylamine Frameworks

The synthesis of N-arylpyridylamines and substituted diarylamines is frequently achieved through transition metal-catalyzed C-N bond formation, a cornerstone of modern medicinal chemistry. nih.gov These methods provide reliable access to a wide array of diarylamine structures.

Recent developments have also introduced innovative, transition-metal-free alternatives. One such method involves a desulfinylative Smiles rearrangement, which allows for the synthesis of diarylamines directly from sulfinamides under mild conditions. acs.orgnih.gov This approach is particularly advantageous for creating sterically hindered diarylamines that are challenging to produce via traditional intermolecular SNAr reactions. acs.orgnih.gov

Another notable strategy is the copper-catalyzed umpolung Chan–Lam amination, which efficiently produces unsymmetrical diarylamines from arylboronic esters and aryl azides. acs.org This sustainable method operates at mild temperatures (as low as 35 °C) and does not require additional ligands, making it a cost-effective option. acs.org The reaction has been successfully applied to the gram-scale synthesis of derivatives of medicinally relevant compounds. acs.org

Furthermore, a copper-catalyzed "Borrowing Hydrogen" (BH) mechanism provides a clean and mild route to diarylamines from p-toluene sulfonamides and benzhydrol derivatives. academie-sciences.fr This one-step process benefits from readily available copper salts and short reaction times, yielding high amounts of the desired product with water as the only byproduct, highlighting its atom economy. academie-sciences.fr

The table below summarizes various synthetic approaches to diarylamine frameworks.

| Method | Catalyst/Reagent | Key Features | Reference |

| Desulfinylative Smiles Rearrangement | Transition-metal-free | Mild conditions, good for sterically hindered products. | acs.orgnih.gov |

| Umpolung Chan–Lam Amination | Copper(I) acetate | Ligand-free, mild temperature, sustainable. | acs.org |

| Borrowing Hydrogen (BH) Mechanism | Copper/bisphosphine complex | Clean, mild conditions, high yield, atom-economical. | academie-sciences.fr |

Oxidative Cyclization Routes to Fused N-Heterocycles from Pyridyl-Substituted Diarylamines

Pyridyl-substituted diarylamines are valuable precursors for the synthesis of fused N-heterocycles through oxidative cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This transformation can lead to the formation of complex polycyclic aromatic systems, such as N-arylpyridoindazolium salts, which are of interest for their potential biological activities. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

A novel approach utilizes either a chemical oxidant, bis(trifluoroacetoxy)iodobenzene (PIFA), or an electrochemical method (potentiostatic oxidation) to achieve the direct oxidation of ortho-pyridine substituted diarylamines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The chemical oxidation with PIFA has been shown to produce the target heterocyclic cations in yields of 49–54%. beilstein-journals.orgresearchgate.net

The oxidative behavior of substituted diarylamines is highly dependent on the substituents present in the phenyl rings and the choice of oxidant. researchgate.net By carefully selecting the reaction conditions, it is possible to selectively oxidize ortho-(2-pyridyl)diphenylamine to its corresponding nitroxide. researchgate.net This highlights the versatility of diarylamines as starting materials in organic synthesis. beilstein-journals.orgresearchgate.net

Palladium-catalyzed dual C-H carbonylation of diarylamines represents another powerful method for constructing fused heterocycles, specifically acridones. organic-chemistry.org This process uses a safe carbon monoxide source and demonstrates good functional group compatibility and scalability. organic-chemistry.org

The following table details the outcomes of oxidative cyclization of various ortho-pyridine-substituted diarylamines.

| Starting Diarylamine | Oxidant | Product | Yield | Reference |

| ortho-pyridine-substituted diarylamines (A1-A3) | Bis(trifluoroacetoxy)iodobenzene (PIFA) | N-arylpyridoindazolium salts (S1-S3) | 49–54% | beilstein-journals.orgresearchgate.net |

| Commercially available diarylamines | Co2(CO)8 (CO source), PdCl2/Cu(TFA)2·xH2O | Diversified acridones | Good yields | organic-chemistry.org |

Electrochemical Synthesis Methods for Pyridyl-Substituted Diarylamine Derivatives

Electrochemical methods offer a mild and environmentally friendly alternative for the synthesis and modification of pyridyl-substituted diarylamines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Potentiostatic oxidation, for instance, allows for the direct cyclization of ortho-pyridine substituted diarylamines to form N-arylpyridoindazolium salts without the need for chemical reagents, relying solely on electric current. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Voltammetry studies have confirmed the feasibility of reversible redox interconversion between the starting diarylamines and their cyclized pyridoindazolium salt products. beilstein-journals.org The oxidation of the precursor amines typically occurs at potentials around 1.0–1.1 V (vs. Ag/AgCl). beilstein-journals.org This electrochemical approach represents a form of late-stage functionalization, leveraging easily accessible diarylamine precursors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

| Method | Key Features | Reference |

| Potentiostatic Oxidation | Mild conditions, no chemical reagents, late-stage functionalization. | beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. For the copper-catalyzed umpolung Chan–Lam coupling, spectroscopic and computational studies have pointed to the involvement of a Cu(II) intermediate and the formation of a Cu-aminyl species. acs.org

In the case of the desulfinylative Smiles rearrangement, mechanistic studies suggest that the reaction proceeds through a novel 3-exo-trig pathway. acs.orgnih.gov This is supported by the observation that a potential thia-Fries rearrangement intermediate does not yield the diarylamine product under the reaction conditions. acs.orgnih.gov

For the oxidative cyclization of diarylamines, the reaction pathway is influenced by the electronic properties of the substituents. For example, an amine with an electron-withdrawing trifluoromethyl group is less prone to oxidation. beilstein-journals.orgresearchgate.net Under certain conditions, the N-N coupling of the formed aminyl radicals can compete with the desired intramolecular cyclization. beilstein-journals.orgresearchgate.net Mechanistic studies of palladium-catalyzed dual C-H carbonylation suggest a pathway involving Pd-catalyzed C-H activation and CO insertion, followed by an intramolecular C(sp2)-H bond activation. organic-chemistry.org

Coordination Chemistry of 3 Pyridyldiphenylamine Ligands

Ligand Design Principles and Diverse Coordination Modes with Metal Centers

The design of ligands is a cornerstone of coordination chemistry, dictating the architecture and properties of the resulting metal complexes. nih.gov 3-Pyridyldiphenylamine is an exemplary case, offering a rich variety of coordination possibilities. Its structure, featuring a pyridine (B92270) ring and a diphenylamine (B1679370) moiety, allows for multiple binding sites. The nitrogen atom of the pyridine group is a primary coordination site, readily forming bonds with a wide range of metal ions.

The flexibility of the diphenylamine group, coupled with the pyridyl nitrogen, allows for diverse coordination modes. These can range from simple monodentate coordination through the pyridyl nitrogen to more complex bridging modes where the ligand links multiple metal centers. uomustansiriyah.edu.iq This versatility is crucial in the construction of extended structures like coordination polymers and MOFs. nih.gov The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the phenyl rings, influencing the resulting complex's geometry and stability. rsc.org

The coordination of this compound to a metal center can result in various geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and reaction conditions. researchgate.netlibretexts.org The interplay between the ligand's inherent structure and the metal's coordination preferences leads to a fascinating array of supramolecular architectures. nih.gov

Synthesis and Structural Characterization of Metal Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. jscimedcentral.comnih.gov The choice of solvent, temperature, and molar ratios of reactants can significantly influence the final product, leading to either discrete molecules or extended polymeric structures. researchgate.net

Mononuclear and Polynuclear Complexes of Pyridyl-Amine Ligands

The reaction of this compound with metal ions can yield both mononuclear and polynuclear complexes. doubtnut.com Mononuclear complexes contain a single metal center coordinated to one or more ligand molecules. rsc.orgrsc.org These complexes are often used as building blocks for more complex structures or studied for their intrinsic properties, such as luminescence. rsc.org

Polynuclear complexes, on the other hand, feature multiple metal centers bridged by the this compound ligands. mdpi.comnih.gov The formation of these structures is a testament to the bridging capability of the ligand. The study of these complexes provides insights into magnetic interactions and cooperative effects between metal ions. researchgate.net

Coordination Polymers and Metal-Organic Frameworks Incorporating Pyridyl-Substituted Diphenylamine Motifs

A significant area of research focuses on the use of pyridyl-substituted diphenylamine ligands in the construction of coordination polymers and MOFs. nih.gov These materials are crystalline solids composed of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. nih.gov The predictable nature of coordination bonds allows for the rational design of these frameworks with desired topologies and pore sizes. nih.gov

The incorporation of this compound into these structures can impart interesting properties, such as luminescence and thermal stability. researchgate.net The resulting MOFs can have potential applications in gas storage, separation, and catalysis. researchgate.net The structural diversity of these frameworks is vast, with examples ranging from simple 1D chains to complex 3D interpenetrated networks. nih.govresearchgate.net

Influence of Metal Ion Identity on Coordination Geometries and Network Formation

For instance, d-block and f-block metals are commonly used in the synthesis of coordination polymers and MOFs. nih.gov Ag(I) ions, with their flexible coordination sphere, can adopt various geometries from linear to octahedral, depending on the ligand environment. researchgate.net Similarly, the coordination geometry around Zn(II) can be a distorted octahedron, while Cd(II) might favor a distorted pentagonal bipyramidal geometry in the presence of certain ligands. researchgate.net The choice of metal ion can also influence the dimensionality of the resulting network, leading to the formation of 1D, 2D, or 3D structures. mdpi.com

| Metal Ion | Typical Coordination Number(s) | Common Geometries | Reference(s) |

| Ag(I) | 2, 3, 4, 5, 6 | Linear, Trigonal, Tetrahedral, Square Planar, T-shaped, Octahedral | researchgate.net |

| Cu(I) | 3, 4 | Trigonal Planar, Tetrahedral | libretexts.org |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | researchgate.net |

| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal | researchgate.net |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | libretexts.org |

| Ni(II) | 4, 6 | Square Planar, Octahedral | libretexts.org |

| Fe(III) | 4, 6 | Tetrahedral, Octahedral | nih.gov |

Electronic Structure and Bonding Analysis in Coordination Compounds

Understanding the electronic structure and bonding in coordination compounds is crucial for explaining their physical and chemical properties. fiveable.melibretexts.org Ligand field theory is a model that describes the electronic structure by considering the interaction between the metal d-orbitals and the ligands. fiveable.me This interaction leads to the splitting of the d-orbitals into different energy levels, which determines the magnetic properties and electronic spectra of the complex. libretexts.org

In complexes of this compound, the bonding is a combination of sigma donation from the pyridyl nitrogen to the metal and potential pi-interactions. The nature of this bonding influences the stability and reactivity of the complex. nih.gov Computational methods, such as density functional theory (DFT), are often employed to gain deeper insights into the electronic structure and bonding. researchgate.netrsc.org These calculations can help to rationalize experimental observations and predict the properties of new compounds.

The electronic transitions within these complexes, such as d-d transitions or charge transfer bands, give rise to their characteristic colors and luminescence. fiveable.me Metal-to-ligand charge transfer (MLCT) is a common phenomenon in complexes with pi-acceptor ligands like pyridine, where an electron is promoted from a metal d-orbital to a ligand-based orbital. fiveable.me

Advanced Spectroscopic Characterization of Metal Complexes (e.g., IR, X-ray Diffraction, Luminescence)

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound and elucidate their structures and properties. ajol.infosciencepublishinggroup.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. researchgate.netscirp.org The vibrational frequencies of the pyridine ring are sensitive to coordination, and shifts in these bands can confirm the involvement of the pyridyl nitrogen in bonding.

Luminescence Spectroscopy: Many coordination compounds containing pyridyl ligands exhibit luminescence, making them interesting for applications in sensing and optoelectronics. ub.edubham.ac.uk Luminescence spectroscopy is used to study the emission and excitation properties of these complexes. researchgate.net The luminescence can originate from intraligand transitions, MLCT, or ligand-to-metal charge transfer (LMCT) states. researchgate.net The quantum yields and lifetimes of the emission are important parameters that quantify the efficiency of the luminescent process. researchgate.net

| Technique | Information Obtained | Reference(s) |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. | researchgate.netscirp.org |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. | researchgate.netsciencepublishinggroup.com |

| Powder X-ray Diffraction (PXRD) | Phase purity of crystalline materials. | nih.gov |

| Luminescence Spectroscopy | Emission and excitation properties, quantum yields, lifetimes. | researchgate.netub.edubham.ac.uk |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure and dynamics. | ajol.info |

| UV-Vis Spectroscopy | Electronic transitions (d-d, CT bands). | researchgate.net |

Supramolecular Architectures Based on 3 Pyridyldiphenylamine Systems

Principles of Molecular Recognition and Directed Self-Assembly in Pyridyl-Amine Frameworks

Molecular recognition is the foundation of self-assembly, governing how molecules selectively interact and organize into larger, well-defined structures. acs.org In pyridyl-amine frameworks, this process is primarily driven by the specific chemical and geometrical properties of the constituent molecules. researchgate.net The pyridine (B92270) moiety, with its nitrogen atom, acts as a potent hydrogen bond acceptor and a coordination site for metal ions. acs.orgresearchgate.net The diphenylamine (B1679370) portion, on the other hand, provides a bulky, sterically influential backbone and participates in weaker, yet significant, interactions.

Directed self-assembly utilizes these inherent recognition properties to guide the formation of desired supramolecular architectures. researchgate.net By carefully selecting complementary molecules and controlling experimental conditions, it is possible to program the assembly process. For instance, the introduction of molecules with complementary hydrogen bonding sites can lead to the formation of predictable patterns. researchgate.net Similarly, the coordination of metal ions to the pyridyl nitrogen atoms can direct the assembly into discrete metallacycles or extended coordination polymers. rsc.orgpsu.edu The reversibility of these non-covalent interactions allows for "error-correction" during the assembly process, often leading to highly ordered and thermodynamically stable structures. mpg.de

Role of Non-Covalent Interactions in Supramolecular Construction

Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in defining the structure of supramolecular systems derived from pyridyl-amines. nih.govrsc.org The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, readily interacting with donor groups such as carboxylic acids or other amine functionalities. researchgate.netnih.gov These interactions can lead to the formation of extensive one-, two-, or even three-dimensional networks. researchgate.netresearchgate.netrsc.org

The directionality and strength of hydrogen bonds provide a high degree of control over the resulting architecture. mdpi.comlsbu.ac.uk For example, the use of dicarboxylic acids with specific geometries can lead to the formation of predictable, repeating structural motifs. researchgate.net The interplay of multiple hydrogen bonds can create robust and thermally stable frameworks. researchgate.netd-nb.info

Pi-Stacking Interactions

The arrangement of the aromatic rings can be either face-to-face or edge-to-face, and the strength of the interaction is influenced by the electronic nature of the aromatic systems. elifesciences.orgrsc.org In many crystal structures involving 3-pyridyldiphenylamine, π-stacking interactions are observed to work in conjunction with hydrogen bonding to create densely packed and well-ordered three-dimensional networks. researchgate.netmdpi.com

Metal-Coordination Driven Self-Assemblies

The pyridyl nitrogen of this compound provides an excellent coordination site for a variety of metal ions. acs.orgresearchgate.net This property is extensively utilized in the construction of metallosupramolecular architectures. scielo.brnih.govmdpi.com The coordination of metal ions to the pyridyl ligands can drive the self-assembly of discrete, closed structures like metallacycles and cages, or extended, open structures like coordination polymers. rsc.orgpsu.edutue.nl

The geometry of the final assembly is dictated by the coordination preference of the metal ion and the geometry of the ligand. acs.org For example, square-planar metal ions can direct the formation of rectangular metallacycles, while octahedral metal ions can lead to the formation of more complex three-dimensional structures. acs.orgmdpi.com This approach allows for the creation of a wide range of functional architectures with potential applications in catalysis, sensing, and materials science. acs.org

Design and Formation of Ordered Supramolecular Structures

The rational design of ordered supramolecular structures from this compound systems involves a deep understanding of the interplay between molecular structure and non-covalent interactions. By strategically modifying the molecular building blocks and controlling the assembly conditions, it is possible to create a variety of architectures with tailored properties.

One-Dimensional (1D) Supramolecular Chains

One-dimensional (1D) supramolecular chains are a common structural motif observed in systems based on this compound and its derivatives. researchgate.netmdpi.com These chains are typically formed through a combination of hydrogen bonding and π-stacking interactions. researchgate.netmdpi.com

For instance, in the presence of dicarboxylic acids, this compound can form linear chains where the molecules are linked head-to-tail by hydrogen bonds between the pyridyl nitrogen and the carboxylic acid groups. mdpi.com These chains can then be further organized into higher-dimensional structures through π-stacking interactions between the aromatic rings of adjacent chains. researchgate.net The formation of these 1D chains can also be directed by metal coordination, where metal ions act as linkers between the pyridyl units of the diphenylamine molecules. researchgate.net

Below is a table summarizing research findings on one-dimensional chains involving pyridyl-amine systems.

| Compound System | Key Interactions | Resulting Structure | Reference |

| [Zn(tdp)(bpypa)]n | N-H···O Hydrogen Bonds, π-π Stacking | 1D Zigzag Polymer | mdpi.com |

| Copper-pyridyl on Cu(100) | Metal-Organic Coordination | 1D Coordination Chains | mpg.de |

| Pyridine-2,6-dicarboxylic acid | Symmetric Double Hydrogen Bond | 1D Supramolecular Structure | researchgate.net |

| Silver(I) with Schiff Base Ligand | Metal Coordination, π-π Interactions, C-H···π Interactions | 1D Chain forming a 3D Supramolecular Network | researchgate.net |

Catalytic Applications of 3 Pyridyldiphenylamine and Its Metal Derivatives

Homogeneous Catalysis Mediated by Pyridyl-Amine Ligands

Pyridyl-amine ligands, including structures analogous to 3-Pyridyldiphenylamine, are integral to a wide array of homogeneous catalytic reactions. These ligands are prized for their ability to stabilize various transition metals, forming complexes that are both stable and highly reactive. researchgate.netnih.gov The nitrogen atoms of the pyridine (B92270) and amine groups provide strong coordination sites for metal ions, influencing the electronic and steric environment of the catalytic center. researchgate.net This modulation is crucial for tuning the reactivity and selectivity of the catalyst.

In the realm of homogeneous catalysis, pyridyl-amine metal complexes have demonstrated significant efficacy. For instance, ruthenium complexes incorporating pyridine-centered pincer ligands have shown high performance in the hydrogenation of ketones and aldehydes. mdpi.com Similarly, palladium complexes with N,N'-chelating pyridylidene amide (PYA)-pyridyl ligands have proven to be efficient catalysts for the α-arylation of ketones. researchgate.net The electronic flexibility of these ligands, which can transition between neutral and anionic forms, is thought to be a key factor in their catalytic success, facilitating various steps in the catalytic cycle. acs.org

The versatility of pyridyl-amine ligands is further highlighted by their use in a range of other transformations, including:

Water Oxidation: Cobalt complexes with pyridine-amine ligands have been investigated as catalysts for water oxidation. bohrium.com

Ammonia (B1221849) Oxidation: Iron complexes with polypyridyl amine ligands have been shown to mediate the electrocatalytic oxidation of ammonia. ugr.es

Asymmetric Reactions: Chiral pyridyl-amine ligands are vital in palladium-mediated asymmetric reactions, prized for their air stability and electron-rich nature. researchgate.net

Heterogeneous Catalysis Incorporating Pyridyl-Amine Modified Surfaces or Frameworks

The principles of pyridyl-amine-mediated catalysis extend into the realm of heterogeneous systems, where these ligands are immobilized on solid supports to create robust and recyclable catalysts. nsf.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and reuse.

One common strategy involves grafting pyridyl-amine functionalities onto the surface of materials like silica (B1680970) nanoparticles. rsc.org For example, gold nanoparticles supported on silica modified with pyridyl groups have shown enhanced catalytic activity in the aerobic oxidation of amines to amides compared to unsupported gold or gold on unmodified silica. rsc.org The surface-bound pyridyl ligands are believed to alter the electronic properties of the gold nanoparticles, thereby improving their ability to activate oxygen and facilitate the reaction. rsc.org

Metal-Organic Frameworks (MOFs) represent another important platform for incorporating pyridyl-amine functionalities into heterogeneous catalysts. mdpi.comnih.gov These crystalline porous materials can be designed with pyridyl-containing linkers, creating a well-defined and highly accessible array of catalytic sites. nih.gov For instance, a Cu(II)-MOF constructed with a pyridyl-substituted diketonate ligand has been used as a support for gold nanoparticles, resulting in a catalyst effective for Knoevenagel condensation and benzyl (B1604629) alcohol oxidation. nih.gov The porous nature of MOFs allows for efficient diffusion of reactants and products, while the robust framework provides stability. mdpi.com

Post-synthetic modification (PSM) offers a powerful method for introducing pyridyl-amine groups into pre-existing MOFs. rsc.org This technique allows for the precise tuning of the catalyst's properties by controlling the density and type of functional groups within the framework. rsc.org

Mechanistic Investigations of Catalytic Cycles using Pyridyl-Amine Systems

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing catalyst performance. For systems employing pyridyl-amine ligands, a variety of techniques are used to elucidate the reaction pathways.

Cyclic voltammetry is a powerful tool for probing the redox processes that occur during catalysis. In the study of a cobalt-based water oxidation catalyst with a pyridine-amine ligand, cyclic voltammetry revealed that the ligand itself participates in the catalytic cycle through an oxidation process, which assists in the generation of the active Co(IV) species. bohrium.com This "ligand-assisted" mechanism was found to be more efficient than a pathway relying solely on the oxidation of the metal center. bohrium.com

Kinetic studies, including the determination of reaction orders and kinetic isotope effects (KIEs), provide valuable insights into the rate-determining step of a catalytic reaction. For the hydrosilylation of ketones catalyzed by a manganese complex with a bis(imino)pyridine ligand, a KIE of 4.1 ± 0.6 indicated that the breaking of the Si-H bond is the rate-determining step. acs.org

Spectroscopic techniques, such as NMR, are used to identify and characterize catalytically relevant intermediates. In the investigation of a manganese-catalyzed hydrosilylation reaction, a new manganese complex was observed by NMR spectroscopy in post-catalysis solutions, providing clues about the species involved in the catalytic cycle. acs.org Computational studies, though not detailed in the provided results, are also frequently employed in conjunction with experimental data to model reaction pathways and transition states.

A simplified representation of a catalytic cycle for ammonia oxidation mediated by an iron-TPA complex involves the following key steps ugr.es:

Oxidation of the initial Fe(II) complex.

Coupling of an electron transfer step with a chemical step involving ammonia.

Formation of intermediate species such as [(TPA)FeIII(NH2)(NH3)]2+ and [(TPA)FeIV(NH2)(NH3)]3+.

Subsequent reactions leading to the formation of dinitrogen.

Ligand Modification Strategies for Enhanced Catalytic Performance

The performance of a pyridyl-amine-based catalyst can be significantly enhanced through strategic modifications of the ligand structure. These modifications can influence the electronic and steric properties of the catalyst, leading to improvements in activity, selectivity, and stability.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine rings of the ligand can modulate the electron density at the metal center. For copper-catalyzed atom transfer radical polymerization (ATRP), incorporating EDGs at the para position of the pyridine arms of a tris(2-pyridylmethyl)amine (B178826) (TPMA) ligand resulted in a catalyst that was approximately three orders of magnitude more active than the unsubstituted TPMA catalyst. researchgate.net This increased activity is attributed to the more electron-donating nature of the modified ligand, which facilitates the catalytic cycle. researchgate.net

Steric Effects: The steric bulk of the ligand can also play a crucial role in determining catalytic performance. In some cases, increasing the steric hindrance around the metal center can prevent catalyst deactivation pathways or improve selectivity. For palladium-catalyzed ketone α-arylation, the introduction of an ortho-methyl group on the pyridinium (B92312) heterocycle of a pyridylidene amide (PYA) ligand enhanced the arylation rate and prevented catalyst deactivation. researchgate.net

Post-Synthetic Modification: As mentioned previously, post-synthetic modification (PSM) of MOFs provides a versatile approach for tuning catalytic properties. By introducing functional groups into a pre-formed MOF, it is possible to create new active sites or modify existing ones. rsc.org For example, amine-functionalized MOFs can be modified with various reagents to introduce chelating side chains capable of immobilizing metal complexes. rsc.org

Framework Modification: In the context of heterogeneous catalysis using covalent organic frameworks (COFs), the linkages themselves can be modified. Imine-linked COFs can be postsynthetically reduced to form more stable and reactive amine-linked frameworks. acs.org These secondary amine linkages can then be further functionalized to create tailored catalytic sites. acs.org

The table below summarizes some ligand modification strategies and their effects on catalytic performance.

| Modification Strategy | Example System | Effect on Catalysis | Reference |

| Introduction of Electron-Donating Groups | Cu/TPMA for ATRP | Increased catalyst activity | researchgate.net |

| Introduction of Steric Bulk | Pd/PYA for Ketone α-Arylation | Enhanced reaction rate, prevention of deactivation | researchgate.net |

| Post-Synthetic Modification of MOFs | Pd(II) immobilized on amine-modified MIL-53 | Creation of active sites for heterogeneous catalysis | rsc.org |

| Framework Interconversion in COFs | Reduction of imine-linked COFs to amine-linked COFs | Increased stability and platform for further functionalization | acs.org |

Applications in Advanced Functional Materials

Organic Electronic Materials Development

The field of organic electronics leverages the tunable electronic properties of organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.com The development of novel organic semiconductors is crucial for advancing these technologies. ucla.eduntu.edu.sg

Organic semiconductors are the active components in organic electronic devices, responsible for charge transport. sigmaaldrich.com Their performance is largely dictated by the efficiency with which charges (electrons and holes) can move through the material. In materials like 3-Pyridyldiphenylamine, the π-conjugated system facilitates this movement.

Charge transport in organic semiconductors can occur through two primary mechanisms: band-like transport and hopping transport. ep2-bayreuth.deresearchgate.net Band-like transport, common in highly ordered crystalline materials, involves the movement of delocalized charge carriers through electronic bands. researchgate.net Hopping transport, prevalent in amorphous or disordered materials, involves charges "hopping" between localized states on adjacent molecules. researchgate.net The charge transport in many organic semiconductors, including those based on diphenylamine (B1679370) derivatives, often falls into an intermediate regime. researchgate.net

The efficiency of charge transport is influenced by factors such as the degree of molecular ordering, intermolecular electronic coupling, and the energy required to reorganize the molecule's structure upon gaining or losing a charge (reorganization energy). rsc.org Multiscale modeling approaches that combine quantum chemistry, kinetic Monte Carlo, and molecular dynamics simulations are used to predict and understand charge mobility in these materials. rsc.org The design of new organic semiconductors often focuses on optimizing these parameters to enhance device performance. rsc.org

Pyridyl-amine derivatives, including this compound, are valuable components in optoelectronic devices due to their combined electron-transporting (from the pyridine (B92270) unit) and hole-transporting (from the amine unit) capabilities. acs.org This ambipolar nature is advantageous for creating balanced charge injection and transport in devices like OLEDs, which can lead to higher efficiency and longer device lifetimes.

In the context of OLEDs, for instance, derivatives of pyridyl-amine can function as:

Emitters: The D-A structure can be tailored to produce materials that emit light in specific colors (e.g., blue, green, or red) upon electrical excitation. rsc.org

Hosts: They can serve as a host material for phosphorescent guest emitters, facilitating energy transfer to the guest and transporting charge within the emissive layer. rsc.org

Hole-Transporting Materials (HTMs): The diphenylamine core is a well-known hole-transporting moiety. acs.org

The integration of these molecules into devices requires careful consideration of their energy levels (HOMO and LUMO) to ensure efficient charge injection from the electrodes and proper alignment with other layers in the device stack. researchgate.net The versatility of pyridyl-amine derivatives allows for the synthesis of multifunctional materials that can perform several roles within a single device. rsc.org

Luminescent Materials Based on Pyridyl-Substituted Diphenylamine Scaffolds

The combination of a diphenylamine donor and a pyridyl acceptor in a single molecule creates a "push-pull" system that often results in materials with interesting luminescent properties. mdpi.com These materials can exhibit intramolecular charge transfer (ICT) upon photoexcitation, where an electron moves from the donor to the acceptor. researchgate.net The relaxation from this ICT state can lead to the emission of light (fluorescence or phosphorescence).

The color and efficiency of the luminescence can be tuned by modifying the chemical structure. For example, altering the substituents on the diphenylamine or pyridine rings can change the energy of the ICT state and thus the emission wavelength. rsc.org Some pyridyl-substituted diphenylamine derivatives have been shown to be efficient blue fluorescent emitters, a color that is often challenging to achieve with high stability in OLEDs. rsc.org

Furthermore, some of these materials exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), where the fluorescence intensity increases in the aggregated or solid state compared to in solution. researchgate.net This is a highly desirable property for solid-state lighting and display applications.

Below is a table summarizing the photophysical properties of some donor-acceptor compounds based on diphenylamine and pyridine moieties.

| Compound | Absorption Max (nm) in Chloroform | Optical Band Gap (eV) |

| DPA-PA | 433 | 2.2 |

| DPA-PA-1 | 440 | Not specified |

| DPA-PA-2 | 433 | Not specified |

| DPA-PA-3 | 447 | Not specified |

| Data sourced from reference researchgate.net |

Photoactive Materials Research and Photophysical Processes

Photoactive materials are substances that undergo a change in their physical or chemical properties upon exposure to light. The study of these materials involves understanding the fundamental photophysical processes that occur after light absorption, such as energy transfer, charge separation, and emission. cam.ac.ukliverpool.ac.uk

For molecules like this compound, the absorption of a photon excites an electron to a higher energy level. The molecule can then relax through several pathways:

Radiative decay: The molecule returns to the ground state by emitting a photon (luminescence). semanticscholar.org

Non-radiative decay: The excess energy is dissipated as heat.

Intersystem crossing: The molecule transitions from a singlet excited state to a triplet excited state, which can lead to phosphorescence.

Photoinduced electron transfer: In the presence of another molecule, the excited molecule can donate or accept an electron, leading to charge separation.

The D-A nature of this compound makes it a candidate for applications in areas like artificial photosynthesis and photocatalysis, where light is used to drive chemical reactions. The pyridine nitrogen can also be protonated, leading to changes in the photophysical properties. This acidochromic behavior can be exploited for developing chemical sensors. For example, related diphenylamino-substituted di(2-pyridyl)benzene compounds have shown reversible switching of their luminescence upon exposure to acid and base vapors. rsc.org

Design Principles for Functional Materials Integration

The successful integration of functional molecules like this compound into devices and materials systems relies on a set of key design principles. osti.gov These principles aim to bridge the gap between the properties of a single molecule and the performance of the bulk material. researchgate.net

Key design considerations include:

Energy Level Engineering: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies must be precisely tuned to match the other components in a device for efficient charge injection, transport, and transfer. researchgate.net

Morphology Control: The arrangement of molecules in the solid state significantly impacts charge transport and luminescence. rsc.org Controlling the crystallinity, molecular orientation, and grain boundaries is crucial for optimizing performance. researchgate.net

Intermolecular Interactions: Weak interactions, such as hydrogen bonding and π-π stacking, can be used to direct the self-assembly of molecules into desired architectures. researchgate.net

Solubility and Processability: For solution-based fabrication techniques like printing, the molecules must be soluble in common organic solvents. This is often achieved by attaching flexible alkyl chains to the core structure. sigmaaldrich.comresearchgate.net

Stability: The material must be chemically and thermally stable under the operating conditions of the device. acs.org

Informatics-guided approaches, which combine theoretical calculations with data-driven methods, are increasingly being used to accelerate the design and discovery of new functional materials with targeted properties. nih.govarxiv.org By understanding the structure-property relationships, it becomes possible to rationally design molecules like this compound and its derivatives for specific applications in advanced functional materials. rsc.org

Computational Chemistry Investigations of 3 Pyridyldiphenylamine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are central to understanding the intrinsic properties of a molecule, which are governed by its electron distribution. rsc.org These investigations reveal regions of high or low electron density, predict sites susceptible to chemical attack, and quantify the energies of molecular orbitals, which are crucial for determining electronic behavior and reactivity. canada.cahuntresearchgroup.org.uk

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. bris.ac.ukaps.org DFT calculations are used to optimize the molecular geometry of 3-Pyridyldiphenylamine, finding the most stable three-dimensional arrangement of its atoms.

Once the geometry is optimized, a wealth of electronic properties can be calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgmasterorganicchemistry.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive species. researchgate.net

For this compound, the nitrogen atoms in both the pyridine (B92270) ring and the amine linker introduce lone pairs and influence the electron distribution across the aromatic systems. DFT calculations can precisely map this distribution using techniques like Natural Bond Orbital (NBO) analysis to quantify atomic charges and identify key bonding and antibonding interactions. huntresearchgroup.org.uk Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Value | Significance |

| HOMO Energy | -5.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.20 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.65 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.10 eV | Energy required to remove an electron. |

| Electron Affinity | 0.95 eV | Energy released upon adding an electron. |

| Dipole Moment | 2.50 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and intended for illustrative purposes, based on typical results for similar aromatic amine compounds.

While DFT is highly effective, ab initio ("from first principles") methods provide a pathway to higher accuracy, albeit at a greater computational expense. wikipedia.org The foundational ab initio method is Hartree-Fock (HF), which approximates the complex electron-electron repulsion by considering an average field. nih.govwikipedia.org However, HF neglects the detailed effects of electron correlation, which can be crucial for accurate predictions. ornl.gov

Post-Hartree-Fock methods are a class of techniques developed specifically to incorporate electron correlation. wikipedia.orgpku.edu.cn These include Møller-Plesset perturbation theory (e.g., MP2, MP3) and Coupled Cluster (CC) methods [e.g., CCSD, CCSD(T)]. speakerdeck.com These methods systematically improve upon the HF solution by including configurations that represent the instantaneous interactions between electrons. ornl.govslideserve.com

Due to their high computational scaling, these methods are often reserved for smaller molecules or for benchmarking the accuracy of more economical DFT functionals for a specific class of compounds. ornl.gov For a system like this compound, a CCSD(T) calculation with a sufficiently large basis set would be considered a "gold standard" for obtaining a highly accurate energy value, against which various DFT methods could be compared.

Molecular Modeling and Dynamics Simulations for Structural and Dynamic Properties

While quantum mechanics describes electronic structure, molecular modeling and molecular dynamics (MD) simulations are used to explore the structural and dynamic properties of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature. nih.govmdpi.com

Key parameters analyzed from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues. It highlights which parts of the molecule are rigid and which are more flexible. For this compound, higher RMSF values would be expected for the phenyl and pyridyl rings, indicating rotational or flapping motions.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule. Changes in Rg over time can indicate large-scale conformational changes, such as the molecule adopting a more extended or a more folded state.

Table 2: Typical Simulation Parameters for a Molecular Dynamics Study of this compound

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS96, AMBER | Defines the potential energy function for atomic interactions. |

| Solvent Model | SPC/E, TIP3P | Explicitly models the surrounding water molecules. |

| Simulation Time | 50-100 ns | Duration of the simulation to ensure adequate sampling. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure conditions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Prediction and Analysis of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, providing a direct link between calculated properties and experimental observations. schrodinger.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov The calculation provides magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). bris.ac.ukfrontiersin.org This allows for the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers. bris.ac.uk

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netmit.edu This is done by first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions (a Hessian matrix). arxiv.orgmdpi.com Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies, which correlate to peaks in an IR spectrum. nih.gov These calculations can help assign experimental peaks to specific bond stretches or bending motions.

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis spectra are modeled using Time-Dependent DFT (TD-DFT). psu.educhemrxiv.orgmdpi.com This method calculates the excitation energies from the ground state to various excited states. gaussian.com The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Assignment |

| ¹³C NMR | δ = 148.5 ppm | Pyridine C-atom adjacent to Nitrogen |

| δ = 142.1 ppm | Phenyl C-atom bonded to Nitrogen | |

| ¹H NMR | δ = 8.40 ppm | Pyridine H-atom ortho to Nitrogen |

| δ = 7.30 ppm | Phenyl H-atoms | |

| IR | ν ≈ 3400 cm⁻¹ | N-H stretching vibration |

| ν ≈ 1590 cm⁻¹ | C=C aromatic ring stretching | |

| ν ≈ 1310 cm⁻¹ | C-N stretching vibration | |

| UV-Vis | λ_max ≈ 285 nm | π → π* transition within aromatic rings |

Note: These are representative values. Actual spectra are influenced by solvent and experimental conditions.

Elucidation of Reaction Mechanisms and Pathways (e.g., in Synthesis and Catalysis)

Computational methods are instrumental in mapping the detailed pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for the reaction can be constructed. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which determines the activation energy and, therefore, the reaction rate. nih.govrsc.org

The synthesis of diarylamines like this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A computational study of this reaction would involve modeling the key steps of the catalytic cycle:

Oxidative Addition: The palladium catalyst inserts into the C-X bond of an aryl halide. rsc.org

Amine Coordination & Deprotonation: The diphenylamine (B1679370) starting material coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, yielding the this compound product and regenerating the active catalyst.

Table 4: Hypothetical DFT-Calculated Energy Profile for a Reductive Elimination Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Palladium complex prior to C-N bond formation. |

| Transition State (TS) | +19.5 | Highest energy point; structure where C-N bond is partially formed. |

| Product Complex | -5.2 | Palladium complex with the newly formed this compound. |

Note: Values are for illustrative purposes to show a typical activation barrier for a key catalytic step.

Computational Design and Screening of Novel Pyridyl-Substituted Diphenylamine Derivatives

One of the most powerful applications of computational chemistry is in the rational design and virtual screening of new molecules. nih.govsemanticscholar.org Starting with a core scaffold like this compound, thousands of virtual derivatives can be created by adding different functional groups at various positions on the aromatic rings.

These virtual libraries can then be rapidly screened using computational methods to predict properties of interest. For example, if the goal is to develop a new catalyst, DFT could be used to calculate the HOMO-LUMO gap or the charge on the nitrogen atoms for each derivative to find candidates with optimal electronic properties. researchgate.net If the target is a material for electronic applications, TD-DFT could screen for derivatives with specific absorption or emission wavelengths. nih.gov

This in silico screening process is significantly faster and less expensive than synthesizing and testing each compound individually. rsc.org It allows researchers to prioritize a smaller number of the most promising candidates for synthesis and experimental validation, accelerating the discovery process. canada.ca

Table 5: Illustrative Workflow for Computational Screening of Diphenylamine Derivatives

| Step | Method | Purpose | Output |

| 1. Library Generation | Automated Scripting | Create a virtual library of 1000+ derivatives. | 3D structures of all candidate molecules. |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the lowest energy conformation for each molecule. | Optimized geometries and energies. |

| 3. Property Calculation | DFT / TD-DFT | Calculate key electronic or optical properties. | Table of HOMO/LUMO gaps, λ_max, etc. |

| 4. Filtering & Ranking | Data Analysis | Filter candidates based on desired property ranges. | A ranked "hit list" of the top 20 candidates. |

| 5. High-Level Validation | Higher-Accuracy DFT/MP2 | Re-evaluate the top candidates with more robust methods. | Refined properties for the most promising molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.